Methyl 3-[(2-phenyl-1,3-oxazol-5-yl)methylsulfanyl]butanoate
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Overview
Description
Methyl 3-[(2-phenyl-1,3-oxazol-5-yl)methylsulfanyl]butanoate is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . The reaction conditions often include room temperature and the use of a slight excess of the fluorinating agent to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance safety and efficiency. The use of packed reactors containing commercial manganese dioxide can facilitate the oxidation of oxazolines to oxazoles under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-phenyl-1,3-oxazol-5-yl)methylsulfanyl]butanoate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, which can exhibit different biological activities depending on the substitution pattern.
Scientific Research Applications
Methyl 3-[(2-phenyl-1,3-oxazol-5-yl)methylsulfanyl]butanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-[(2-phenyl-1,3-oxazol-5-yl)methylsulfanyl]butanoate involves its interaction with various molecular targets and pathways. The oxazole ring can bind to enzymes and receptors through non-covalent interactions, influencing biological processes such as enzyme inhibition and receptor modulation . The exact pathways depend on the specific biological activity being targeted.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic oxazole derivative.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
Methyl 3-[(2-phenyl-1,3-oxazol-5-yl)methylsulfanyl]butanoate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of the oxazole ring with the methylsulfanyl and butanoate groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 3-[(2-phenyl-1,3-oxazol-5-yl)methylsulfanyl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-11(8-14(17)18-2)20-10-13-9-16-15(19-13)12-6-4-3-5-7-12/h3-7,9,11H,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYYIMHNLYZVPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)SCC1=CN=C(O1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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